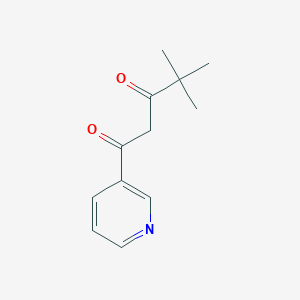
4,4-Dimethyl-1-(pyridin-3-yl)pentane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Dimethyl-1-(pyridin-3-yl)pentane-1,3-dione is a chemical compound with the molecular formula C12H17NO. It is known for its unique structure, which includes a pyridine ring and a diketone moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-1-(pyridin-3-yl)pentane-1,3-dione typically involves the reaction of 3-methylpyridine with tert-pentanoic acid ethyl ester, followed by oximation and esterification reactions . The reaction conditions are generally mild, and the yields are high. The structure of the compound is confirmed through various spectroscopic techniques such as IR, 1H NMR, and 13C NMR .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the synthesis process is crucial for its application in various industries.
Analyse Chemischer Reaktionen
Types of Reactions
4,4-Dimethyl-1-(pyridin-3-yl)pentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of diketone oxides, while reduction can produce alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
4,4-Dimethyl-1-(pyridin-3-yl)pentane-1,3-dione has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4,4-Dimethyl-1-(pyridin-3-yl)pentane-1,3-dione involves its ability to coordinate with metal ions through its diketone and pyridine moieties. This coordination can lead to the formation of metallosupramolecular structures, which exhibit unique catalytic and material properties . The molecular targets and pathways involved depend on the specific application and the metal ions used in coordination .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4-Dimethyl-1-(pyridin-4-yl)pentane-1,3-dione: Similar structure but with the pyridine ring at a different position.
3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one: A related compound with a different carbon chain length.
Uniqueness
4,4-Dimethyl-1-(pyridin-3-yl)pentane-1,3-dione is unique due to its specific combination of a pyridine ring and a diketone moiety, which allows for versatile coordination chemistry and a wide range of applications in catalysis, material science, and medicinal chemistry .
Eigenschaften
CAS-Nummer |
41070-36-4 |
|---|---|
Molekularformel |
C12H15NO2 |
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
4,4-dimethyl-1-pyridin-3-ylpentane-1,3-dione |
InChI |
InChI=1S/C12H15NO2/c1-12(2,3)11(15)7-10(14)9-5-4-6-13-8-9/h4-6,8H,7H2,1-3H3 |
InChI-Schlüssel |
YEIQOAJAQVNEPU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)CC(=O)C1=CN=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


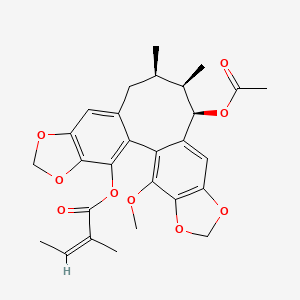
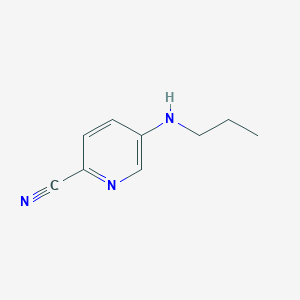
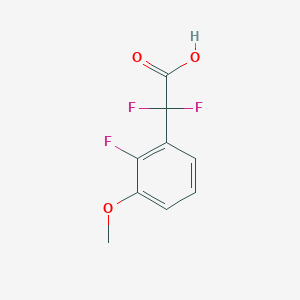
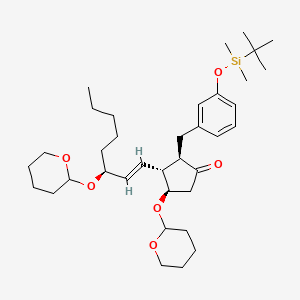
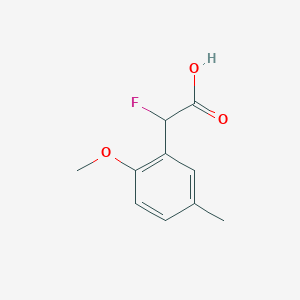
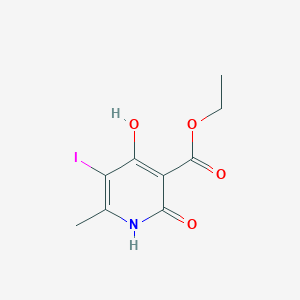
![2-([(2-Bromocyclohexyl)oxy]methyl)oxolane](/img/structure/B13077873.png)

![L-Proline, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (4R)-](/img/structure/B13077876.png)
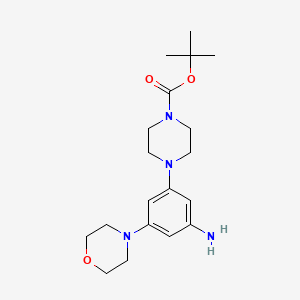



![4-Methyl-2-[(2-methylpentyl)amino]pentan-1-ol](/img/structure/B13077921.png)
